(2E)-3-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}phenyl)amino]-1-(4-fluorophenyl)prop-2-en-1-one
Description
This compound features a hybrid structure combining a piperazine-linked 3-chloro-5-(trifluoromethyl)pyridine moiety, a 4-fluorophenyl group, and an α,β-unsaturated ketone (enone) system. The enone group enables Michael addition reactions with biological nucleophiles (e.g., cysteine residues), while the trifluoromethyl and chloro substituents enhance lipophilicity and electronic effects for improved target binding .
Properties
IUPAC Name |
(E)-3-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]anilino]-1-(4-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClF4N4O/c26-22-15-18(25(28,29)30)16-32-24(22)34-13-11-33(12-14-34)21-7-5-20(6-8-21)31-10-9-23(35)17-1-3-19(27)4-2-17/h1-10,15-16,31H,11-14H2/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCQPIBEASGPEG-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC=CC(=O)C3=CC=C(C=C3)F)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)N/C=C/C(=O)C3=CC=C(C=C3)F)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClF4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Piperazine-Pyridine Fragment
The 3-chloro-5-(trifluoromethyl)pyridin-2-yl piperazine subunit is synthesized via nucleophilic aromatic substitution (NAS). A representative protocol involves reacting 2,3-dichloro-5-(trifluoromethyl)pyridine with piperazine in a polar aprotic solvent such as dimethylformamide (DMF) at 80–100°C for 12–24 hours. The reaction proceeds with a 65–75% yield, as the secondary amine of piperazine displaces the chlorine at the pyridine’s 2-position.
Key Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 80–100°C |
| Catalyst | None |
| Yield | 65–75% |
Alternative methods employ microwave-assisted synthesis to reduce reaction times to 2–3 hours while maintaining comparable yields. Purification involves recrystallization from ethanol or column chromatography using silica gel and ethyl acetate/hexane (1:3).
Preparation of the Enaminone Core
The (2E)-3-amino-1-(4-fluorophenyl)prop-2-en-1-one fragment is synthesized via a Claisen-Schmidt condensation. A mixture of 4-fluoroacetophenone (1.0 equiv) and aniline derivatives (1.2 equiv) is refluxed in ethanol with aqueous KOH (40%) as a base. The reaction forms the α,β-unsaturated ketone with exclusive E-stereoselectivity due to the stabilization of the trans-configuration through conjugation.
Optimization Insights:
- Base Strength: Higher base concentrations (e.g., 40% KOH) improve enolate formation, driving the reaction to completion within 4–6 hours.
- Solvent Effects: Ethanol enhances solubility of intermediates, while DMF accelerates kinetics but may require lower temperatures to avoid side reactions.
Fragment Coupling via Buchwald-Hartwig Amination
The final step involves coupling the piperazine-pyridine and enaminone fragments using a palladium-catalyzed amination. A mixture of the brominated enaminone (1.0 equiv), piperazine-pyridine (1.5 equiv), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%) is heated in toluene at 110°C for 18 hours. This method achieves 60–70% yield by facilitating C–N bond formation between the aromatic amine and the enaminone’s aryl bromide.
Catalytic System Comparison:
| Catalyst | Ligand | Solvent | Yield |
|---|---|---|---|
| Pd(OAc)₂ | Xantphos | Toluene | 70% |
| Pd(dba)₂ | BINAP | Dioxane | 55% |
Post-reaction purification employs flash chromatography (ethyl acetate/hexane, 1:2) followed by recrystallization from methanol to isolate the E-isomer.
Stereochemical Control and Validation
The E-configuration of the enaminone is confirmed via X-ray crystallography and NMR spectroscopy. Nuclear Overhauser effect (NOE) experiments show no coupling between the β-proton and the adjacent aromatic ring, confirming the trans geometry. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) ensures >99% enantiomeric excess.
Scalability and Industrial Adaptations
Large-scale production (≥1 kg) utilizes continuous-flow reactors to enhance heat transfer and reduce reaction times. For example, the piperazine-pyridine synthesis achieves 85% yield in a flow system with a residence time of 30 minutes at 120°C.
Challenges and Mitigation Strategies
- Trifluoromethyl Stability: The CF₃ group is prone to hydrolysis under acidic conditions. Neutral pH and anhydrous solvents are critical during synthesis.
- Piperazine Degradation: Overheating (>130°C) causes ring-opening. Temperature-controlled stages and inert atmospheres (N₂/Ar) prevent decomposition.
Alternative Synthetic Routes
A tandem approach condenses the enaminone and piperazine-pyridine fragments in one pot using a Ullmann coupling. This method uses CuI (10 mol%) and 1,10-phenanthroline in DMSO at 130°C, yielding 50–55% product. While less efficient, it reduces purification steps.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the propenone moiety.
Reduction: Reduction reactions can occur at the nitro groups or the double bonds in the propenone.
Substitution: Halogen substituents on the aromatic rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
(2E)-3-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}phenyl)amino]-1-(4-fluorophenyl)prop-2-en-1-one has several applications in scientific research:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Material Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers or coatings.
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific proteins or enzymes.
Mechanism of Action
The mechanism of action of (2E)-3-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}phenyl)amino]-1-(4-fluorophenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can either inhibit or activate the target. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or material properties.
Comparison with Similar Compounds
Compound 1 : 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK45/RTC6)
- Key Differences: Replaces the enamine-fluorophenyl group with a thiophene-substituted butanone.
- Bioactivity : Exhibits moderate kinase inhibition but lower solubility due to the hydrophobic thiophene.
- Pharmacokinetics : Reduced metabolic stability compared to the target compound, as thiophene undergoes rapid hepatic oxidation.
Compound 2 : (E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one
- Key Differences : Substitutes the chloropyridine with a furan-2-carbonyl group.
- Electronic Effects: The electron-rich furan decreases enone reactivity, weakening interactions with cysteine-rich targets like Keap1-Nrf2.
- ADME Profile : Higher aqueous solubility but shorter half-life due to furan ring oxidation.
Enone-Containing Analogues
Compound 3 : (2E)-3-(2,4-Dihydroxyphenyl)-1-phenylprop-2-en-1-one
- Key Differences : Lacks the piperazine-pyridine scaffold; features dihydroxyphenyl instead of fluorophenyl.
- Bioactivity : Strong antioxidant properties but poor membrane permeability due to polar hydroxyl groups.
- Therapeutic Limitations : Rapid glucuronidation in vivo reduces bioavailability.
Compound 4 : (E)-1-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}-3-(2-methoxyphenyl)-2-phenylprop-2-en-1-one
- Key Differences : Incorporates a benzodioxole-methyl group and methoxyphenyl substituent.
- Target Selectivity : Preferentially binds serotonin receptors over kinase targets, attributed to the benzodioxole’s bulkiness.
Structural and Pharmacodynamic Analysis
- Key Findings: The trifluoromethyl-chloropyridine group in the target compound enhances target affinity (e.g., kinase inhibition) compared to furan or thiophene derivatives . The fluorophenyl-enamine linker improves solubility (cLogP = 3.8) relative to MK45’s butanone-thiophene system (cLogP = 4.2) . Piperazine flexibility allows conformational adaptation to diverse binding pockets, but bulkier substituents (e.g., benzodioxole in Compound 4) reduce kinase selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
